

A Technical Guide to Obtaining the Certificate of Analysis for Sunitinib-d10

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Compound of Interest

Compound Name: Sunitinib-d10

Cat. No.: B019961

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For researchers, scientists, and drug development professionals utilizing **Sunitinib-d10** as an internal standard, the Certificate of Analysis (CoA) is an indispensable document. It provides a comprehensive quality assessment of the specific batch of the compound, ensuring the accuracy and reliability of experimental results. This guide details where to find the CoA for **Sunitinib-d10**, the critical data it contains, and the analytical methods used to generate this information.

Locating the Certificate of Analysis

The Certificate of Analysis for **Sunitinib-d10** is provided by the manufacturer or supplier of the chemical. While a general product information sheet may be publicly available, the CoA is typically specific to a particular production lot and is most commonly obtained through the following channels:

- **Supplier Websites:** Major chemical suppliers provide access to the CoA on their respective websites. This may be a downloadable document on the product page or available by entering the specific batch number. For instance, Cayman Chemical notes that batch-specific analytical results are provided on each certificate of analysis.^{[1][2]} Similarly, Santa Cruz Biotechnology indicates that lot-specific data is available on their CoAs.^[3]
- **With Product Shipment:** A printed copy of the CoA is often included with the product upon delivery. It is crucial to retain this document for laboratory records and quality assurance purposes.

- Direct Request: If the CoA is not readily available online or was not included in the shipment, a direct request to the supplier's technical or customer support will ensure you receive the necessary documentation.

Several reputable suppliers offer **Sunitinib-d10** and provide a Certificate of Analysis with their products. These include:

- Cayman Chemical[1]
- MedChemExpress[4][5][6]
- Simson Pharma, which states that every compound they produce is accompanied by a Certificate of Analysis.[7]
- LGC Standards, which provides a certificate with the product, especially for exact weight packaging.[8][9]
- Veeprho[10]
- Aquigen Bio Sciences[11]

Quantitative Data Summary

The Certificate of Analysis for **Sunitinib-d10** provides essential quantitative data that is critical for its use as an internal standard in analytical chemistry. The following table summarizes the key parameters typically found on a CoA.

Parameter	Typical Specification	Description
Chemical Purity	≥95% (often ≥98%)	The percentage of the desired compound in the sample, typically determined by High-Performance Liquid Chromatography (HPLC). [2] [9]
Deuterium Incorporation	≥99% deuterated forms (d1-d10)	The extent to which hydrogen atoms have been replaced by deuterium, ensuring the isotopic purity of the standard. [1] [2]
Residual Solvents	Varies by synthesis method	The amount of any remaining solvents from the manufacturing process, usually determined by Gas Chromatography (GC).
Water Content	Varies	The percentage of water in the solid material, typically measured by Karl Fischer titration.
Mass Spectrometry Data	Conforms to structure	Provides the mass-to-charge ratio (m/z) of the molecule, confirming its identity and isotopic enrichment.

Experimental Protocols

The data presented in the Certificate of Analysis is generated through rigorous analytical testing. Below are the detailed methodologies for the key experiments used to certify **Sunitinib-d10**.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the **Sunitinib-d10** sample by separating it from any impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
 - A precisely weighed sample of **Sunitinib-d10** is dissolved in a suitable solvent, such as DMSO, to a known concentration.^[2]
 - A small volume of the sample solution is injected onto a C18 reverse-phase HPLC column.
 - A mobile phase gradient, typically consisting of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, is used to elute the compound and any impurities from the column.
 - The UV detector monitors the absorbance at a specific wavelength (e.g., the λ_{max} of Sunitinib).
 - The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2. Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and identity of **Sunitinib-d10**.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Method:
 - A dilute solution of the sample is introduced into the mass spectrometer.
 - The molecules are ionized, typically using electrospray ionization (ESI).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of **Sunitinib-d10** ($C_{22}H_{17}D_{10}FN_4O_2$), which has a formula weight of approximately 408.5 g/mol .[1][6]

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Sunitinib-d10** and the positions of the deuterium labels.
- Instrumentation: A high-field NMR spectrometer.
- Method:
 - The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).
 - 1H NMR and ^{13}C NMR spectra are acquired.
 - In the 1H NMR spectrum, the absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
 - The remaining signals in the 1H and ^{13}C spectra should be consistent with the overall structure of the Sunitinib molecule.

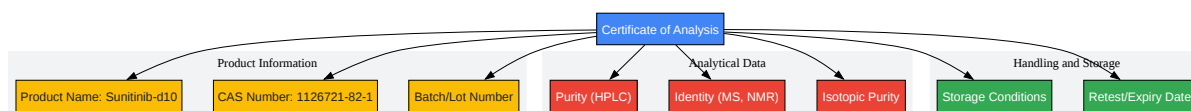
Visualizations

To further clarify the processes and information involved, the following diagrams illustrate the logical flow of obtaining and interpreting a Certificate of Analysis.



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Workflow for obtaining and verifying a Certificate of Analysis.



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Logical hierarchy of information on a Certificate of Analysis.

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